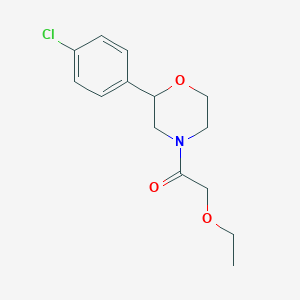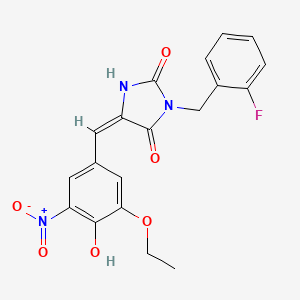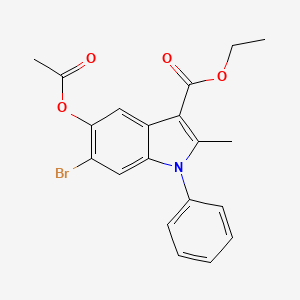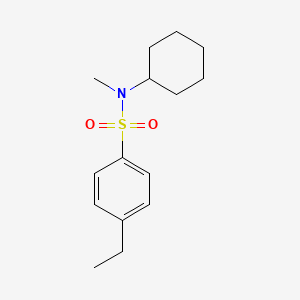![molecular formula C13H20N2O3 B5483123 3-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B5483123.png)
3-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a tetrahydrofuran moiety, and various alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable halide with tetrahydrofuran in the presence of a strong base like sodium hydride.
Alkylation: The final step involves the alkylation of the oxazole ring with ethyl and methyl groups. This can be achieved using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
3-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound has potential applications in studying biological processes due to its ability to interact with various biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and tetrahydrofuran moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: Lacks the tetrahydrofuran moiety, which may affect its binding properties and biological activity.
5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide: Lacks the ethyl group, which may influence its chemical reactivity and interactions with molecular targets.
3-ethyl-1,2-oxazole-4-carboxamide: Lacks both the methyl group and the tetrahydrofuran moiety, resulting in different chemical and biological properties.
Uniqueness
The presence of both the tetrahydrofuran moiety and the ethyl and methyl groups in 3-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide makes it unique
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-[1-(oxolan-2-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-4-10-12(9(3)18-15-10)13(16)14-8(2)11-6-5-7-17-11/h8,11H,4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZZXIIIIEFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5483057.png)

![2-[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide](/img/structure/B5483072.png)
![(2R*,3S*,6R*)-5-(isopropoxyacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5483075.png)
![N-(7,7-Dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-acetamide](/img/structure/B5483081.png)
![METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5483089.png)
![1-(4-fluorophenyl)-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride](/img/structure/B5483096.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5483132.png)

![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5483140.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)
